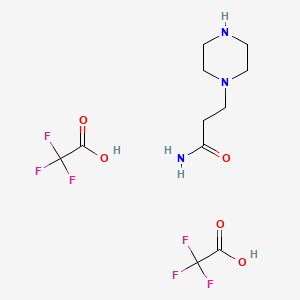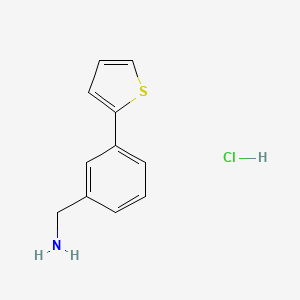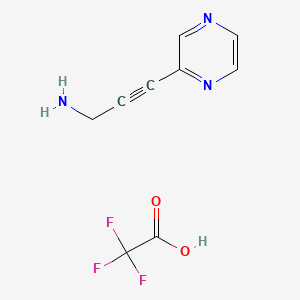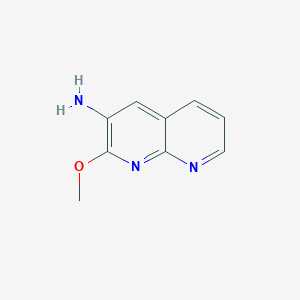
2-Methoxy-1,8-naphthyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-1,8-naphthyridin-3-amine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1,8-naphthyridin-3-amine can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another approach includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form 1,8-naphthyridine .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize metal-catalyzed reactions and eco-friendly approaches to minimize environmental impact .
化学反应分析
Types of Reactions: 2-Methoxy-1,8-naphthyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 under microwave irradiation results in 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include NaN3, Me3SiN3, and various metal catalysts. Reaction conditions often involve microwave irradiation, which enhances reaction rates and yields .
Major Products:
科学研究应用
2-Methoxy-1,8-naphthyridin-3-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial and anticancer agent . In medicine, compounds containing the 1,8-naphthyridine core have been investigated for their therapeutic potential in treating bacterial infections . Additionally, in industry, this compound is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors .
作用机制
The mechanism of action of 2-Methoxy-1,8-naphthyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it has been found to form complexes with metal ions, which can quench its fluorescence emission . This property is utilized in the development of chemosensors for detecting anions such as cyanide . Additionally, its antimicrobial and anticancer activities are attributed to its ability to interfere with cellular processes and inhibit the growth of pathogens and cancer cells .
相似化合物的比较
2-Methoxy-1,8-naphthyridin-3-amine can be compared with other similar compounds, such as 1,5-naphthyridines and 1,6-naphthyridines. While all these compounds share the naphthyridine core, they differ in the position of the nitrogen atoms within the ring system . This difference in structure can lead to variations in their chemical reactivity and biological activities. For instance, 1,5-naphthyridines have been studied for their anticancer properties, while 1,6-naphthyridines have shown potential as anti-HIV agents .
List of Similar Compounds:- 1,5-Naphthyridine
- 1,6-Naphthyridine
- 2,7-Dimethyl-1,8-naphthyridine
- 4-Hydroxy-2,7-dimethyl-1,8-naphthyridine
属性
IUPAC Name |
2-methoxy-1,8-naphthyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-13-9-7(10)5-6-3-2-4-11-8(6)12-9/h2-5H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGGPRDMYKNCSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CC=NC2=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
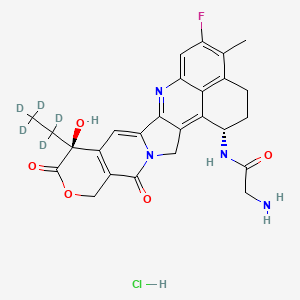
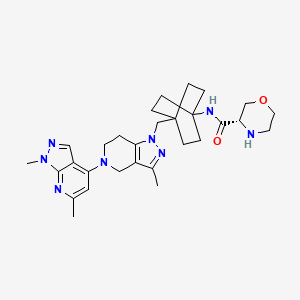
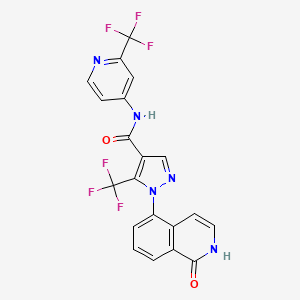
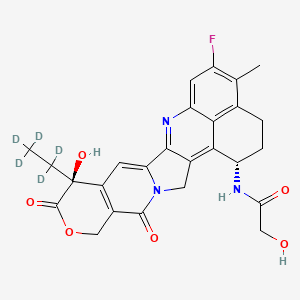
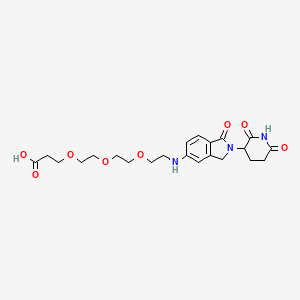
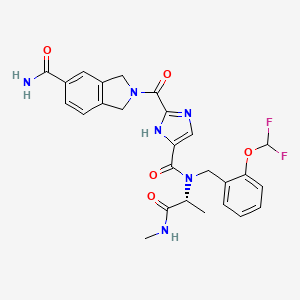
![N-[5-(2-methoxy-6-methylpyridin-3-yl)-1H-pyrazol-3-yl]-6-[(3R)-piperidin-3-yl]oxypyrazin-2-amine](/img/structure/B8196068.png)
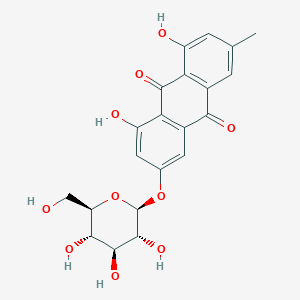
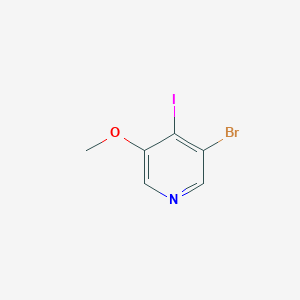
![7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B8196089.png)
